2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate
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Overview
Description
2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of both an acrylate and a benzoate group in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate typically involves the esterification of 4-ethenylbenzoic acid with 2-hydroxyethyl 2-methylacrylate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate can undergo various chemical reactions, including:
Polymerization: The acrylate group can participate in free radical polymerization to form polymers.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Addition Reactions: The double bonds in the acrylate and benzoate groups can undergo addition reactions with various reagents.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition reactions across the double bonds.
Major Products
Polymerization: The major product is a polymer with repeating units derived from the acrylate monomer.
Hydrolysis: The products are 4-ethenylbenzoic acid and 2-hydroxyethyl 2-methylacrylate.
Scientific Research Applications
2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of copolymers with tailored properties for specific applications.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biomedical Applications: Due to its biocompatibility, it is explored for use in drug delivery systems and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group can participate in free radical polymerization, leading to the formation of polymers with specific mechanical and thermal properties. The benzoate group can also influence the overall properties of the resulting polymer by providing rigidity and stability .
Comparison with Similar Compounds
Similar Compounds
2-Methacryloyloxyethyl phosphorylcholine: This compound also contains an acrylate group and is used in biomedical applications due to its biocompatibility.
Methyl 4-ethynylbenzoate: Similar to 2-[(2-Methylacryloyl)oxy]ethyl 4-ethenylbenzoate, this compound contains a benzoate group and is used in polymer synthesis.
Uniqueness
This compound is unique due to the presence of both acrylate and benzoate groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of advanced materials .
Properties
CAS No. |
155292-78-7 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 4-ethenylbenzoate |
InChI |
InChI=1S/C15H16O4/c1-4-12-5-7-13(8-6-12)15(17)19-10-9-18-14(16)11(2)3/h4-8H,1-2,9-10H2,3H3 |
InChI Key |
VKNBWPLASCNTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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